2-(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-4-(4-fluorophenyl)-1,3-thiazole;hydrobromide
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Overview
Description
2-(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-4-(4-fluorophenyl)-1,3-thiazole;hydrobromide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a pyrazole ring, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-4-(4-fluorophenyl)-1,3-thiazole;hydrobromide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a diketone.
Formation of the Thiazole Ring: The thiazole ring is often formed by the reaction of a thioamide with a haloketone.
Coupling Reactions: The pyrazole and thiazole intermediates are then coupled together using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-4-(4-fluorophenyl)-1,3-thiazole;hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl and fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazole and pyrazole derivatives.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, 2-(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-4-(4-fluorophenyl)-1,3-thiazole;hydrobromide is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-4-(4-fluorophenyl)-1,3-thiazole;hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-4-phenyl-1,3-thiazole
- 2-(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-4-(4-chlorophenyl)-1,3-thiazole
Uniqueness
Compared to similar compounds, 2-(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-4-(4-fluorophenyl)-1,3-thiazole;hydrobromide is unique due to the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s chemical properties, such as its reactivity and binding affinity to biological targets.
Properties
IUPAC Name |
2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-4-(4-fluorophenyl)-1,3-thiazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3S.BrH/c25-20-13-11-18(12-14-20)22-16-29-24(26-22)28-23(19-9-5-2-6-10-19)15-21(27-28)17-7-3-1-4-8-17;/h1-14,16,23H,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBZBUYELDSSEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=NC(=CS3)C4=CC=C(C=C4)F)C5=CC=CC=C5.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrFN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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